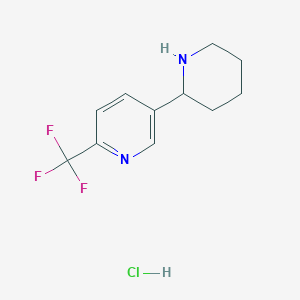
5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C11H13F3N2.ClH/c12-11(13,14)10-5-4-8(7-16-10)9-3-1-2-6-15-9;/h4-5,7,9,15H,1-3,6H2;1H .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the removal of the metalation group, dehydroxylation, and pyridine reduction . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.69 . It is a powder at room temperature .
Scientific Research Applications
Cationic Cyclisations in Chemistry : Trifluoromethanesulfonic (triflic) acid, a catalyst related to the chemical , is effective in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This process is significant for the efficient formation of polycyclic systems in chemistry (Haskins & Knight, 2002).
Water-soluble Adenosine Receptor Antagonists : Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, an important scaffold for adenosine receptor antagonists, shows that replacing the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring improves water solubility and stability, indicating its potential for intravenous infusion in therapeutic applications (Baraldi et al., 2012).
Synthesis of Conformationally Rigid Diamines : 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine, is crucial in medicinal chemistry. A novel synthesis method based on the hydrogenation of pyrrolylpyridine has been proposed, demonstrating its significance in synthesizing large quantities of this compound for medical research (Smaliy et al., 2011).
Metabolism and Pharmacokinetics : Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, which includes a piperidine derivative in its structure, has been conducted in rats, dogs, and humans. This study is crucial for understanding the elimination processes of such compounds (Sharma et al., 2012).
Synthesis and Crystal Structures of Piperine Derivatives : Piperine derivatives, including piperidine rings, have been synthesized and analyzed for their crystal structures. This research contributes to the understanding of the molecular geometry and electron conjugation in such compounds (Ezawa et al., 2020).
Corrosion Inhibition Studies : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research is significant in materials science for preventing metal corrosion (Kaya et al., 2016).
Safety and Hazards
Future Directions
Piperidines, including “5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Properties
IUPAC Name |
5-piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-5-4-8(7-16-10)9-3-1-2-6-15-9;/h4-5,7,9,15H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURDNFLZCPTEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)
![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)
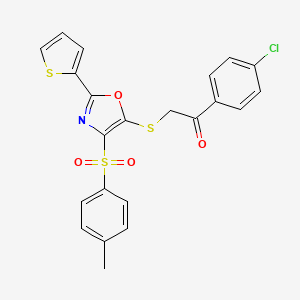
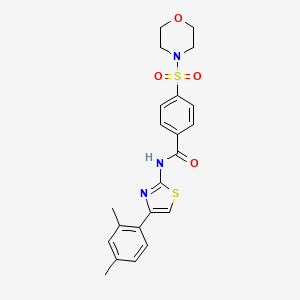
![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)
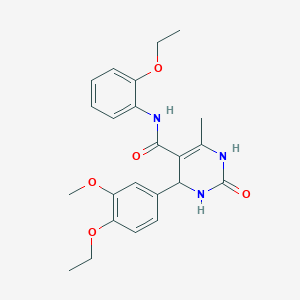
![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
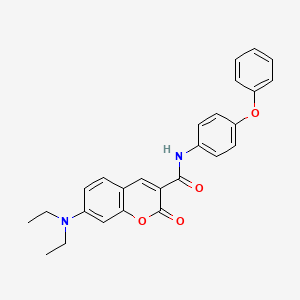
![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)
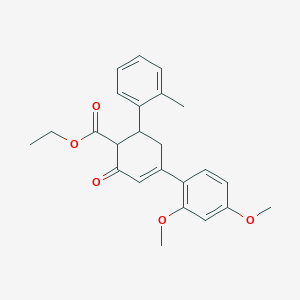
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)
